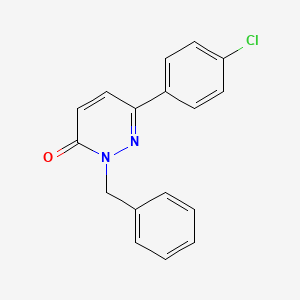

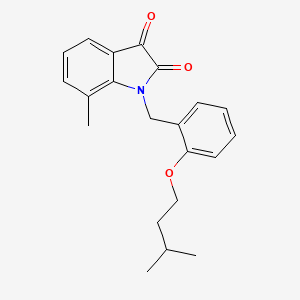

2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The pyridazin-3 (2 H )-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

Pyridazin-3 (2 H )-one derivatives have been found to exhibit a wide range of pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

科学研究应用

1. 稳定性和分子迁移分析

Miura 等人(2011 年)进行了一项研究,重点关注吸附在二氧化硅介孔上的 2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮(K-832)的物理稳定性和分子迁移性。他们的研究提供了对介孔中无定形药物的物理稳定性的见解,这对药物应用至关重要 (Miura 等人,2011 年)。

2. 合成和构效分析

Tanaka 等人(1995 年)合成了一系列 2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮衍生物,并评估了它们对体外苯二氮卓受体的亲和力。这项研究有助于了解与苯二氮卓受体结合的结构要求,这对设计新的治疗剂至关重要 (Tanaka 等人,1995 年)。

3. 光学异构体的合成

Nakao 等人(1992 年)探索了 2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮的光学异构体的合成和生物活性。他们的工作阐明了不同异构体的合成过程和生物学意义,这在药物开发的背景下很有价值 (Nakao 等人,1992 年)。

4. 稠合吡啶并氮杂衍生物的合成

Nakao 等人(1991 年)合成了一系列 2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮衍生物,并评估了它们作为抗焦虑剂的潜力。这项工作为药物化学领域做出了贡献,特别是在开发新的抗焦虑药物方面 (Nakao 等人,1991 年)。

5. 晶体结构分析

Daoui 等人(2019 年)对与 2-苄基-6-(4-氯苯基)吡啶并氮杂-3-酮相关的吡啶并氮杂-3(2H)-酮衍生物进行了晶体结构分析。他们的工作提供了详细的结构信息,这对于了解这些化合物的物理性质和潜在应用至关重要 (Daoui 等人,2019 年)。

作用机制

While specific information on the mechanism of action for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s known that a number of 6-aryl-3 ( 2H )-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

安全和危害

While specific safety and hazard information for “2-Benzyl-6-(4-chlorophenyl)pyridazin-3-one” is not available, it’s important to note that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . Therefore, they should be handled with care and used responsibly.

未来方向

Given the diverse pharmacological activities of pyridazin-3 (2 H )-one derivatives , this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . Therefore, future research could focus on exploring new synthetic methods and studying the biological activities of the resulting compounds.

属性

IUPAC Name |

2-benzyl-6-(4-chlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAWKLMBUPNKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2450669.png)

![4-Cyclobutyl-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2450675.png)

![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)

![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)

![2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2450679.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)

![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)